Sulfobutyl ether
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Overview
Description
Sulfobutyl ether is a chemically modified derivative of beta-cyclodextrin, a cyclic oligosaccharide composed of seven glucose units linked by alpha-1,4-glycosidic bonds . The modification involves the substitution of this compound groups onto the hydroxyl groups of the beta-cyclodextrin molecule . This alteration significantly enhances the solubility and complexation capabilities of the cyclodextrin, making it a valuable tool in pharmaceutical formulations .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of sulfobutyl ether involves the reaction of beta-cyclodextrin with 1,4-butane sultone in an alkaline solution . The process typically involves the following steps:
Mixing: An ether solvent is mixed with a sodium hydroxide aqueous solution to form a first mixed solution.
Heating: The first mixed solution is heated to 60°C to 70°C and then mixed with beta-cyclodextrin to form a second mixed solution.
Reaction: The second mixed solution is heated to 70°C to 75°C and then mixed with 1,4-sulfobutyrolactone to form a reaction system.
Stirring: The reaction system is stirred at 70°C to 75°C, and the pH value is controlled to be larger than 9.
Cooling: The reaction system is cooled to 20°C to 25°C when the percentage of the surplus of beta-cyclodextrin accounts for less than 0.5% wt of the input of beta-cyclodextrin.
Chemical Reactions Analysis
Types of Reactions
Sulfobutyl ether undergoes various chemical reactions, including:
Oxidation: The presence of hydroxyl groups allows for oxidation reactions.
Reduction: The compound can undergo reduction reactions, particularly in the presence of reducing agents.
Substitution: The this compound groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions include various derivatives of this compound with altered functional groups, enhancing its solubility and stability .
Scientific Research Applications
Sulfobutyl ether has a wide range of scientific research applications, including:
Pharmaceuticals: It is used to enhance the solubility, stability, and bioavailability of poorly water-soluble drugs.
Biology: It is used in drug delivery systems to improve the solubility and stability of therapeutic agents.
Medicine: It is used in the formulation of various drugs to enhance their therapeutic effectiveness.
Industry: It is used as a solubilizing and stabilizing agent in various industrial applications.
Mechanism of Action
The mechanism of action of sulfobutyl ether involves the formation of inclusion complexes with hydrophobic drug molecules. The hydrophobic cavity of the cyclodextrin encapsulates the drug, shielding it from the aqueous environment and enhancing its solubility . The hydrophilic exterior ensures compatibility with biological systems, reducing the risk of adverse reactions and improving the bioavailability of the encapsulated drugs .
Comparison with Similar Compounds
Similar Compounds
Beta-cyclodextrin: A cyclic oligosaccharide composed of seven glucose units linked by alpha-1,4-glycosidic bonds.
Hydroxypropyl-beta-cyclodextrin: A derivative of beta-cyclodextrin with hydroxypropyl groups.
Sulfobutyl ether 7 beta-cyclodextrin: A derivative with seven this compound groups.
Uniqueness
This compound is unique due to its enhanced solubility and complexation capabilities compared to other cyclodextrin derivatives . Its ability to form stable inclusion complexes with a wide range of active pharmaceutical ingredients makes it a valuable tool in drug formulation and development .
Properties
CAS No. |
61161-42-0 |
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Molecular Formula |
C8H18O7S2 |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
4-(4-sulfobutoxy)butane-1-sulfonic acid |
InChI |
InChI=1S/C8H18O7S2/c9-16(10,11)7-3-1-5-15-6-2-4-8-17(12,13)14/h1-8H2,(H,9,10,11)(H,12,13,14) |
InChI Key |
NZAQRZWBQUIBSF-UHFFFAOYSA-N |
Canonical SMILES |
C(CCS(=O)(=O)O)COCCCCS(=O)(=O)O |
Origin of Product |
United States |
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